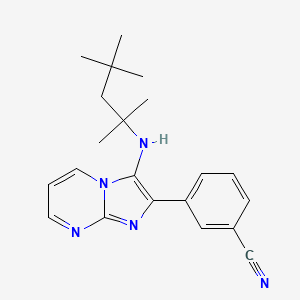
Antileishmanial agent-25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antileishmanial agent-25 is a compound known for its selective activity against intracellular amastigotes of the Leishmania parasite. This compound has shown promising results in inhibiting the growth of these parasites, making it a potential candidate for the treatment of leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-25 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its antileishmanial activity. The synthetic route typically includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction conditions: to accommodate larger volumes.
Optimization of reaction parameters: to ensure high yield and purity.
Implementation of quality control measures: to maintain consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions: Antileishmanial agent-25 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to enhance the compound’s stability.
Substitution: Introduction of different substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed:
Aplicaciones Científicas De Investigación
Antileishmanial agent-25 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of antileishmanial agents.
Biology: Investigated for its effects on the cellular and molecular mechanisms of Leishmania parasites.
Medicine: Explored as a potential therapeutic agent for the treatment of leishmaniasis.
Industry: Utilized in the development of new antileishmanial drugs and formulations.
Mecanismo De Acción
The mechanism of action of antileishmanial agent-25 involves:
Inhibition of key enzymes: The compound targets specific enzymes essential for the survival and replication of Leishmania parasites.
Disruption of cellular processes: It interferes with the parasite’s metabolic pathways, leading to cell death.
Molecular targets: The primary targets include enzymes involved in the biosynthesis of essential biomolecules and the maintenance of cellular homeostasis.
Comparación Con Compuestos Similares
Miltefosine: An oral antileishmanial agent with a broad spectrum of activity.
Amphotericin B: A polyene antifungal used for the treatment of leishmaniasis.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties.
Uniqueness of Antileishmanial Agent-25:
Selective activity: Exhibits selective inhibition of intracellular amastigotes.
Lower toxicity: Demonstrates reduced toxicity compared to some other antileishmanial agents.
Potential for combination therapy: Can be used in combination with other drugs to enhance efficacy and reduce resistance.
Propiedades
Fórmula molecular |
C21H25N5 |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
3-[3-(2,4,4-trimethylpentan-2-ylamino)imidazo[1,2-a]pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C21H25N5/c1-20(2,3)14-21(4,5)25-18-17(16-9-6-8-15(12-16)13-22)24-19-23-10-7-11-26(18)19/h6-12,25H,14H2,1-5H3 |
Clave InChI |
JBKOUZWYEHBGQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NC1=C(N=C2N1C=CC=N2)C3=CC=CC(=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


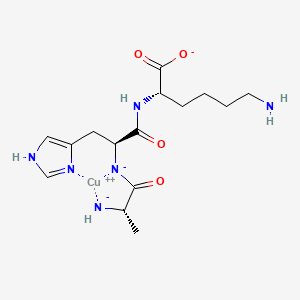

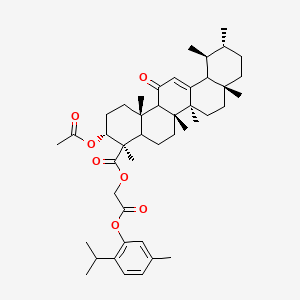
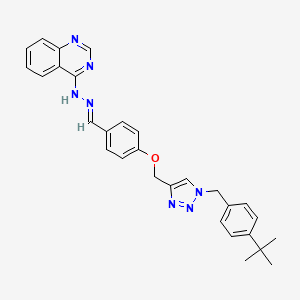
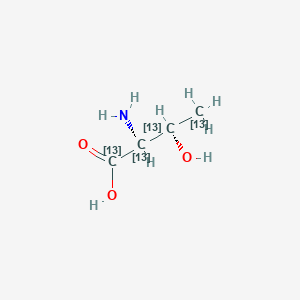
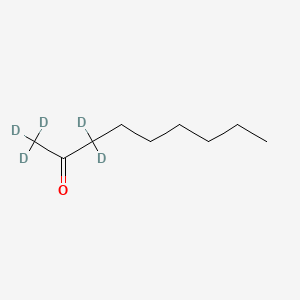
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
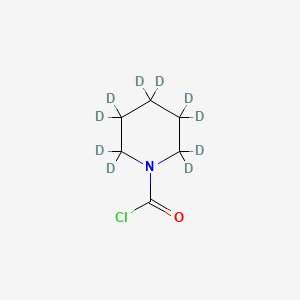
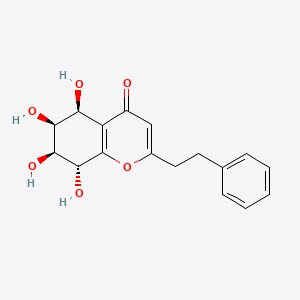

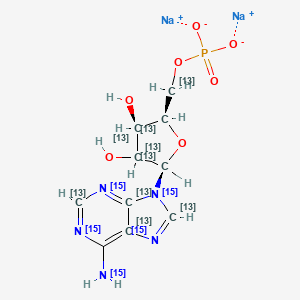
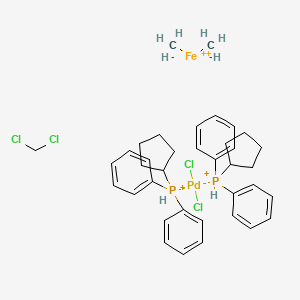
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
